molecular formula C18H11ClF4N4O3 B12407292 Trpc5-IN-4

Trpc5-IN-4

Katalognummer: B12407292
Molekulargewicht: 442.7 g/mol
InChI-Schlüssel: OCZQLQZPYCOVIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trpc5-IN-4 is a chemical compound known for its role as an inhibitor of the transient receptor potential canonical 5 (TRPC5) channel. TRPC5 channels are non-selective cation channels that play a significant role in various physiological processes, including the regulation of calcium ion influx in cells. The inhibition of TRPC5 channels has been linked to potential therapeutic applications in treating conditions such as anxiety, depression, and kidney diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trpc5-IN-4 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Trpc5-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds with different chemical properties .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a chemical probe to study the function and regulation of TRPC5 channels.

    Biology: Investigated for its role in modulating cellular calcium ion influx and its effects on cellular functions.

    Medicine: Explored as a potential therapeutic agent for treating anxiety, depression, and kidney diseases by inhibiting TRPC5 channels.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting TRPC5 channels .

Wirkmechanismus

Trpc5-IN-4 exerts its effects by binding to specific sites on the TRPC5 channel, thereby inhibiting its activity. This inhibition prevents the influx of calcium ions into cells, which can modulate various cellular processes. The molecular targets of this compound include the voltage sensor-like domain and other key regions of the TRPC5 channel. The pathways involved in its mechanism of action include the regulation of calcium signaling and downstream cellular responses .

Vergleich Mit ähnlichen Verbindungen

Trpc5-IN-4 is compared with other TRPC5 inhibitors such as clemizole and HC-070. While clemizole is a benzimidazole-derived inhibitor, HC-070 is a xanthine-based inhibitor. This compound is unique in its chemical structure and binding sites on the TRPC5 channel. Similar compounds include:

This compound stands out due to its specific binding interactions and inhibitory potency, making it a valuable compound for scientific research and therapeutic applications.

Eigenschaften

Molekularformel

C18H11ClF4N4O3

Molekulargewicht

442.7 g/mol

IUPAC-Name

3-chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]pyrrole-2,5-dione

InChI

InChI=1S/C18H11ClF4N4O3/c19-13-14(16(29)26-15(13)28)27-4-3-9-11(6-27)24-7-25-17(9)30-12-2-1-8(20)5-10(12)18(21,22)23/h1-2,5,7H,3-4,6H2,(H,26,28,29)

InChI-Schlüssel

OCZQLQZPYCOVIK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=C1C(=NC=N2)OC3=C(C=C(C=C3)F)C(F)(F)F)C4=C(C(=O)NC4=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.